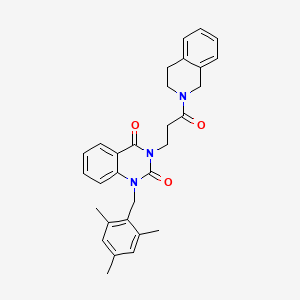

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2,4,6-trimethylbenzyl)quinazoline-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

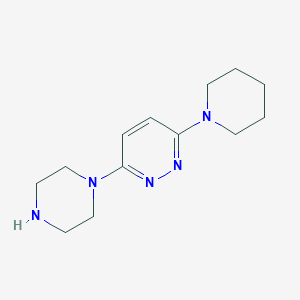

The compound "3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2,4,6-trimethylbenzyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their presence in various drugs such as Prazosin, Bunazosin, and Doxazosin, which are used to treat conditions like hypertension and benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of DBU or DBN, which yields the desired product in good to excellent yields . Another method employs cesium carbonate as a catalyst under similar conditions, with the reaction parameters such as base, solvent, temperature, CO2 pressure, and reaction time being crucial for the synthesis . A green protocol using a basic ionic liquid ([Bmim]OH) as a homogeneous recyclable catalyst has also been reported, which is carried out under solvent-free conditions and allows for the recovery and reuse of the catalyst .

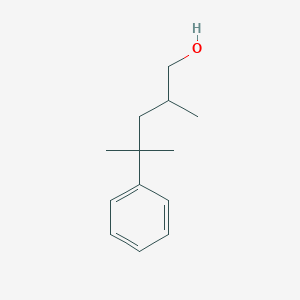

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines can be achieved through a tandem reaction of o-aminobenzylamine and aldehydes mediated by o-iodoxybenzoic acid (IBX) . Additionally, a free-radical-based method using microwave-promoted reactions of O-phenyl oximes with aldehydes can produce dihydroquinazolines, and in the presence of ZnCl2, fully aromatic quinazolines are formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of substituents on the quinazoline ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a 2,4,6-trimethylbenzyl group could potentially increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties if it were to be used as a drug.

属性

IUPAC Name |

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2,4,6-trimethylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3/c1-20-16-21(2)26(22(3)17-20)19-33-27-11-7-6-10-25(27)29(35)32(30(33)36)15-13-28(34)31-14-12-23-8-4-5-9-24(23)18-31/h4-11,16-17H,12-15,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCAJXJYMONPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)